REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[N:6]([CH3:12])[N:5]=2)[CH2:3][CH2:2]1.[Br:13]Br>C(O)(=O)C>[Br:13][C:8]1[C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:5][N:6]([CH3:12])[C:7]=1[C:9]([OH:11])=[O:10]
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Name
|
|
Quantity
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100 mg
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Type
|
reactant
|
Smiles
|
C1(CC1)C1=NN(C(=C1)C(=O)O)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acetic acid and bromine are drawn off on a rotary evaporator
|
Type
|
WASH
|
Details
|
the solid residue is washed with cyclohexane
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NN(C1C(=O)O)C)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |